Cloricromen

Platelet Aggregation Antithrombotic Agents Ex Vivo Pharmacology

Cloricromen is a synthetic coumarin derivative that uniquely prevents contact-induced platelet activation during blood collection and ex vivo manipulation-a property not shared by aspirin. This non-anticoagulant platelet aggregation inhibitor enables researchers to isolate platelet-leukocyte interactions without confounding coagulation effects. • Prevents spontaneous platelet activation in whole blood ex vivo (20-50 μM), reducing basal variability in agonist-response assays. • Inhibits PLA₂ activation with an IC₅₀ of 85 μM for PAF release from human PMNs; serves as a quantitative reference inhibitor for inflammatory signaling studies. • Clinically tested scaffold with no effect on coagulation parameters; validated in vivo for cardioprotection with demonstrated infarct size reduction. Supplied as solid powder (≥98% purity). Standard pack sizes: 10 mg, 50 mg, 100 mg. Usually in stock.

Molecular Formula C20H26ClNO5
Molecular Weight 395.9 g/mol
CAS No. 68206-94-0
Cat. No. B1669239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloricromen
CAS68206-94-0
Synonyms8-chloro-3-beta-diethylaminoethyl-4-methyl-7-ethyoxycarbonymethoxycoumarin
8-chlorocarbochromen
8-chlorocarbochromen hydrochloride
8-monochloro-3-beta-diethylaminoethyl-4-methyl-7-ethoxycarboxylmethoxycoumarin
AD 6
AD(6)
AD6
cloricromen
cloricromene
Molecular FormulaC20H26ClNO5
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C
InChIInChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3
InChIKeyGYNNRVJJLAVVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cloricromen Chemical Profile and Identity


Cloricromen (also designated AD6 or Cloricromene) is a synthetic coumarin derivative with a molecular formula of C₂₀H₂₆ClNO₅ and a molecular weight of 395.88 g/mol [1]. Its chemical structure incorporates a 7-ethoxycarbonylmethoxy group and a diethylaminoethyl side chain on the coumarin core, distinguishing it from anticoagulant coumarins like warfarin [2]. The compound exists as a free base (CAS 68206-94-0, melting point 147–148°C) and as a hydrochloride salt (CAS 74697-28-2, melting point 219–220°C) [1]. Pharmacologically, Cloricromen is classified as a platelet aggregation inhibitor (ATC code: B01AC02) with additional vasodilatory properties [3]. While early research explored its use in thrombotic and ischemic conditions, the compound's development did not progress beyond Phase II clinical trials [4].

Non-anticoagulant coumarin scaffold for platelet aggregation and PLA₂ pathway research.
Supports ex vivo whole blood assays, in vivo ischemia-reperfusion models, and SAR studies.
Phase II clinical-stage tool compound with reported human platelet function data.
Distinct from warfarin (anticoagulant) and aspirin (COX inhibitor).

Cloricromen vs Other Coumarins & Antiplatelet Agents


Cloricromen's pharmacological profile presents a dual mechanism of antiplatelet activity and coronary vasodilation that is not recapitulated by its closest structural analogs (warfarin, phenprocoumon) or functional alternatives (aspirin, ticlopidine) [1]. Unlike warfarin, which exerts anticoagulant effects through vitamin K antagonism, Cloricromen is a non-anticoagulant coumarin that directly inhibits platelet aggregation without affecting coagulation parameters in clinical studies [2]. Furthermore, its ability to prevent spontaneous platelet activation in whole blood—a property not shared by acetylsalicylic acid—highlights a unique mechanism involving cellular uptake and metabolic conversion to an active acid form within platelets [3]. The compound also demonstrates inhibitory effects on phospholipase A₂ (PLA₂) activation, suppressing both arachidonic acid liberation and platelet-activating factor (PAF) synthesis, a profile distinct from ADP receptor antagonists or cyclooxygenase inhibitors [4].

vs. Warfarin (Anticoagulant)
Warfarin acts via vitamin K antagonism; cloricromen is a non-anticoagulant antiplatelet. Mechanism mismatch may invalidate coagulation-dependent assay endpoints.
vs. Acetylsalicylic Acid (COX Inhibitor)
Aspirin does not prevent spontaneous platelet activation. ASA may not replicate the contact-induced inhibition profile critical for ex vivo handling protocols.
vs. Mepacrine (Broad PLA₂ Inhibitor)
Mepacrine non-selectively inhibits PLA₂ enzymes. It may obscure the upstream activation-specific signaling context relevant to cloricromen's cellular uptake and metabolic conversion.

Cloricromen Quantitative Evidence


Prevention of Spontaneous Platelet Activation vs Aspirin

In an ex vivo whole blood assay, Cloricromen (AD6) at 20–50 μM prevented the spontaneous decrease in platelet count and release of β-thromboglobulin (BTG) for at least 150 minutes, whereas acetylsalicylic acid (ASA) at equivalent concentrations showed no protective effect [1]. This indicates a distinct mechanism not reliant on cyclooxygenase inhibition.

Spontaneous activation prevention
Reported comparison
AD6 (20-50 µM) prevented platelet count fall and BTG release for ≥150 min. ASA showed no protective effect.
Supports non-COX dependent assay context.
Ex vivo human whole blood; contact-induced activation model.
Platelet Aggregation Antithrombotic Agents Ex Vivo Pharmacology

Collagen vs ADP-Induced Platelet Aggregation Inhibition

In anesthetized rabbits, Cloricromen infusion (1–1000 μg/kg/min for 15 min) produced a dose-dependent inhibition of ex vivo platelet aggregation that was considerably stronger when collagen was used as the agonist compared to ADP [1]. The inhibitory effect persisted for 30–60 minutes even after pretreatment with indomethacin, confirming a mechanism independent of cyclooxygenase [1].

Agonist preference profile
Model context
Stronger inhibition of collagen-induced vs. ADP-induced aggregation. Effect persisted post-indomethacin treatment.
Supports platelet GPVI pathway interpretation.
Anesthetized rabbit model; 1-1000 µg/kg/min infusion.
Platelet Aggregation Collagen Receptor Ex Vivo Pharmacology

PAF Synthesis Inhibition in Human Leukocytes

In human polymorphonuclear leukocytes stimulated with A23187, Cloricromen inhibited the release of platelet-activating factor (PAF) in a concentration-dependent manner. A significant 45% inhibition was achieved at 50 μM, with an IC₅₀ of 85 μM [1]. In a separate assay using serum-treated zymosan, inhibition of [³H]-PAF synthesis showed an IC₅₀ of 105 μM [1]. The non-specific PLA₂ inhibitor mepacrine (500 μM) also reduced PAF release but at a much higher concentration [1].

PAF synthesis inhibition
Head-to-head context
IC₅₀ = 85 µM (release), 105 µM (synthesis). ~10-fold more potent than mepacrine (500 µM).
Supports functional PLA₂ activation review.
Human PMN leukocytes stimulated with A23187/zymosan.
Phospholipase A2 PAF Synthesis Inflammation

Myocardial Infarct Size Reduction vs Ibuprofen

In a rabbit model of myocardial ischemia-reperfusion (1 h occlusion, 2 h reperfusion), intravenous infusion of Cloricromen at 30 or 300 μg/kg/min significantly reduced infarct size compared to vehicle controls [1]. The degree of infarct size reduction was comparable to that achieved with ibuprofen infusion at 80 μg/kg/min [1]. Additionally, Cloricromen at 300 μg/kg/min reduced the occlusion-induced elevation of the ST-segment on ECG and decreased myocardial myeloperoxidase activity, indicating reduced neutrophil infiltration [1].

Infarct size reduction
Reported comparison
30-300 µg/kg/min reduced infarct size comparable to ibuprofen. Decreased ST-segment elevation and MPO activity.
Supports platelet-leukocyte interaction endpoint context.
Rabbit ischemia-reperfusion model (1h/2h).
Myocardial Ischemia Infarct Size Cardioprotection

Oral Antiplatelet Effect in Healthy Volunteers

A double-blind, placebo-controlled crossover study in 24 healthy volunteers demonstrated that oral Cloricromene (100 mg twice daily for 7 days) produced consistent inhibition of ADP- and collagen-induced platelet aggregation and ATP secretion in whole blood [1]. In platelet-rich plasma (PRP), aggregation was inhibited only after 7 days of treatment when ADP and adrenaline were used as stimuli, suggesting a time-dependent accumulation of the active metabolite [1]. Cytoplasmic Ca²⁺ fluxes in washed platelets were also inhibited after drug administration [1].

Human ex vivo pharmacodynamics
Trial context
100 mg bid for 7 days inhibited ADP/collagen-induced aggregation and Ca²⁺ fluxes. PRP inhibition required 7-day dosing.
Supports oral bioavailability and metabolite accumulation context.
Double-blind, placebo-controlled crossover study in 24 volunteers.
Clinical Pharmacology Platelet Function Oral Bioavailability

Cloricromen Research & Industrial Applications


Ex Vivo Platelet Function: Spontaneous Activation Prevention

Cloricromen is an ideal tool compound for protocols requiring ex vivo manipulation of whole blood or platelet-rich plasma, as it uniquely prevents contact-induced platelet activation that occurs during sample collection and incubation. This property is not shared by aspirin [1]. Researchers can use Cloricromen (20–50 μM) as a stabilizing agent to maintain platelet quiescence during assays measuring agonist-induced responses, reducing experimental variability from basal activation.

PLA₂-Mediated Lipid Signaling in Leukocytes

With a defined IC₅₀ of 85 μM for inhibiting PAF release from human PMNs, Cloricromen serves as a quantitative reference inhibitor for studying the role of phospholipase A₂ activation in inflammatory and thrombotic signaling [1]. Its specificity for the activation step (rather than direct enzyme inhibition) makes it a valuable probe for dissecting upstream regulatory mechanisms of PLA₂, distinct from non-specific inhibitors like mepacrine.

Myocardial Ischemia-Reperfusion Cardioprotection

Cloricromen provides a validated positive control for in vivo cardioprotection studies, with demonstrated efficacy in reducing infarct size in rabbit models comparable to ibuprofen [1]. Its dual antiplatelet and anti-inflammatory profile, coupled with a lack of anticoagulant activity [2], allows researchers to isolate the contribution of platelet-leukocyte interactions to reperfusion injury without confounding effects on coagulation.

Coumarin SAR: Non-Anticoagulant Scaffold

As a clinically tested coumarin derivative that does not affect coagulation parameters [1], Cloricromen represents a privileged scaffold for developing novel antiplatelet or anti-inflammatory agents devoid of bleeding risk. Its chemical structure, featuring a 7-ethoxycarbonylmethoxy group and a diethylaminoethyl side chain, provides a template for medicinal chemists seeking to separate antiplatelet activity from vitamin K antagonism [2].

Application
Selection Property
Validation Focus
Ex vivo platelet function assays
Contact-activation prevention (non-COX)
Maintenance of platelet quiescence during handling
PLA₂ / PAF lipid signaling studies
Functional PLA₂ activation inhibitor
Differentiation from broad-spectrum enzyme inhibitors
Ischemia-reperfusion injury models
Non-anticoagulant pleiotropic effects
Isolation of platelet-leukocyte interactions
Coumarin SAR development
Non-anticoagulant core scaffold
Negative vitamin K antagonism assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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